3,4,5-Trichloroanisole

Description

Classification and Nomenclature within Halogenated Anisoles

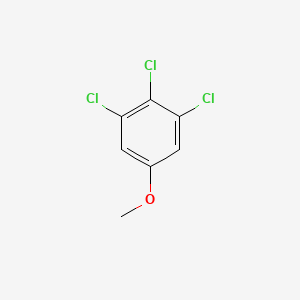

3,4,5-Trichloroanisole is classified as a halogenated anisole (B1667542). This means its structure is based on an anisole molecule (a methoxy (B1213986) group attached to a benzene (B151609) ring) where three hydrogen atoms on the benzene ring have been substituted by chlorine atoms. ontosight.ai The specific numbering—3,4,5—indicates the positions of these chlorine atoms on the ring relative to the methoxy group at position 1.

Its formal IUPAC (International Union of Pure and Applied Chemistry) name is 1,2,3-trichloro-5-methoxybenzene. nih.gov It is one of several structural isomers of trichloroanisole, which all share the same molecular formula (C₇H₅Cl₃O) and molecular weight but differ in the arrangement of the chlorine atoms. ontosight.ainih.gov This structural difference distinguishes it from more widely known isomers such as 2,4,6-trichloroanisole (B165457) (2,4,6-TCA) and 2,4,5-trichloroanisole (B1595709) (2,4,5-TCA). ontosight.aiwikipedia.orgnist.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,3-trichloro-5-methoxybenzene | nih.gov |

| Molecular Formula | C₇H₅Cl₃O | nih.gov |

| Molecular Weight | 211.5 g/mol | nih.gov |

| CAS Number | 54135-82-9 | nih.gov |

Research Significance of this compound in Chemical Contamination Studies

The research significance of this compound is primarily understood through the context of its chemical class, the haloanisoles. This group of compounds is known for causing musty or moldy off-flavors in various products, including water and wine. mdpi.comnjit.edu The most notorious isomer, 2,4,6-TCA, is recognized as the principal cause of "cork taint," a significant quality defect in wine that renders it unpalatable. wikipedia.orgmaxapress.comresearchgate.net

Haloanisoles like 3,4,5-TCA are not typically produced commercially but are formed in the environment through the microbial methylation of corresponding chlorophenol precursors. wikipedia.orgmaxapress.comresearchgate.net These precursors, such as trichlorophenols, were historically used as fungicides, pesticides, and wood preservatives. wikipedia.orgnjit.eduinfowine.com Consequently, the presence of trichloroanisole isomers in the environment often indicates the transformation of these legacy pollutants.

The study of these compounds is therefore significant for:

Identifying Contamination Sources: Research helps trace off-flavors back to their chemical origins, which can be environmental contamination by chlorophenols. infowine.comacs.org

Understanding Environmental Pathways: Investigating the formation of various trichloroanisole isomers sheds light on the microbial and chemical processes that transform industrial chemicals into potent flavor contaminants. maxapress.commaxapress.com

Developing Analytical Methods: The need to detect these compounds at extremely low concentrations has driven the development of highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS). mdpi.comunl.ptconicet.gov.ar

While research has heavily focused on the most impactful isomers like 2,4,6-TCA, the entire family of haloanisoles is relevant to contamination studies, as they often co-occur and point to similar contamination sources. dss.go.thresearchgate.net

Historical Context of Trichloroanisole Isomer Research (brief overview emphasizing the emergence of different isomers in academic discourse)

The academic discourse surrounding trichloroanisoles began to take shape in the latter half of the 20th century. Reports of musty off-flavors in food products appeared for decades, with early research in the 1950s attributing them to compounds other than TCAs. ashs.org

A pivotal moment in the field occurred in the early 1980s when 2,4,6-trichloroanisole (2,4,6-TCA) was definitively identified as the primary compound responsible for the "cork taint" defect in wine. mdpi.comoeno-one.euresearchgate.net This discovery catalyzed a significant body of research focused on 2,4,6-TCA, its origins from the precursor 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), and its transmission via cork stoppers. infowine.comoeno-one.eu

Following the identification of 2,4,6-TCA as a major contaminant, the scientific community broadened its focus to include other related haloanisoles. Researchers began to identify other isomers, such as 2,3,4,6-tetrachloroanisole (B186961) (TeCA) and pentachloroanisole (B52094) (PCA), as contributors to off-flavors, often linked to the use of organochlorine pesticides in or near wineries. oeno-one.eu The emergence of these different isomers in academic literature reflects a growing understanding of the complexity of chemical contamination. The focus shifted from a single problematic compound to a wider family of structurally related contaminants that could arise from various industrial and agricultural chemicals present in the environment. dss.go.thoeno-one.eu

Structure

2D Structure

3D Structure

Properties

CAS No. |

54135-82-9 |

|---|---|

Molecular Formula |

C7H5Cl3O |

Molecular Weight |

211.5 g/mol |

IUPAC Name |

1,2,3-trichloro-5-methoxybenzene |

InChI |

InChI=1S/C7H5Cl3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

InChI Key |

GUCFBWGWRCILHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Occurrence and Distribution of 3,4,5 Trichloroanisole in Environmental Matrices

Natural Environmental Presence of 3,4,5-Trichloroanisole

While direct detection of naturally formed this compound is not widely documented, its potential for natural occurrence stems from the existence of its precursor, 3,4,5-trichlorophenol (B165643) (3,4,5-TCP). Trichlorophenols are known to occur naturally in the environment and have been identified in aquatic plants and raw domestic sewage. guidechem.com The formation of 3,4,5-TCP can also occur as a degradation product of other naturally occurring or anthropogenically introduced compounds. guidechem.com Given that various fungi and bacteria in the environment can methylate chlorophenols, the presence of naturally formed 3,4,5-TCP suggests a plausible natural pathway for the subsequent formation of this compound. wikipedia.org

Anthropogenic Sources and Pathways of this compound Formation in the Environment

Anthropogenic activities are a significant source of this compound in the environment, primarily through the introduction and subsequent degradation of synthetic chlorinated compounds.

A primary anthropogenic pathway for the formation of this compound is the environmental degradation of pentachlorophenol (B1679276) (PCP). PCP was extensively used as a pesticide, biocide, and wood preservative. dcceew.gov.auetslabs.com Studies have shown that under anaerobic conditions, such as in sewage sludge, PCP undergoes reductive dechlorination. oregonstate.edu One of the documented degradation pathways involves the transformation of 2,3,4,5-tetrachlorophenol (B165442) (an intermediate of PCP degradation) into 3,4,5-trichlorophenol (3,4,5-TCP). oregonstate.educdc.gov Once 3,4,5-TCP is formed in the environment, it becomes a substrate for microbial O-methylation, leading to the generation of this compound. wikipedia.orgnih.gov The degradation of the pesticide lindane has also been shown to produce various trichlorophenols, although the 3,4,5-isomer was not specifically identified in all studies. nih.gov

The precursor to this compound, 3,4,5-trichlorophenol, is recognized as a pollutant in industrial wastewater. For instance, the ZDHC (Zero Discharge of Hazardous Chemicals) Foundation includes it in its wastewater guidelines for the textile and leather industries, indicating its relevance as an industrial effluent contaminant. roadmaptozero.com

| Parameter | Substance | CAS Number | Reporting Limit (µg/L) | Test Method | Source |

|---|---|---|---|---|---|

| Wastewater Quality | 3,4,5-Trichlorophenol | 609-19-8 | 0.5 | USEPA 8270E | roadmaptozero.com |

While direct measurements of this compound in water are scarce, studies on related compounds provide strong evidence of its likely presence in contaminated waters. Research conducted on a Canadian river receiving effluent from a bleached kraft pulp mill identified and quantified the closely related compound 3,4,5-trichloroveratrole. alberta.ca The biological methylation of chlorinated phenols and guaiacols present in pulp mill effluents is a known source of such compounds. alberta.canih.gov

| Location | Compound Detected | Average Concentration (ng/L) | Context | Source |

|---|---|---|---|---|

| Athabasca River, Canada (downstream of pulp mill effluent) | 3,4,5-Trichloroveratrole | 7 | Winter water sample analysis | alberta.ca |

The presence of this compound in soil is linked to the degradation of chlorinated pesticides. Studies on the biotransformation of pentachlorophenol (PCP) in various soil types have identified 3,4,5-trichlorophenol as a major degradation product under certain conditions. cdc.gov The transformation is assumed to occur through both microbial and chemical pathways. cdc.gov Although the same study identified several other chloroanisoles resulting from the methylation of their respective phenol (B47542) precursors, this compound was not explicitly listed as a detected product. However, the confirmed formation of its direct precursor, 3,4,5-TCP, in soil creates a high potential for its subsequent methylation into this compound by soil microorganisms. cdc.govashs.org

Industrial Relevance of this compound as an Intermediate Compound

The industrial application of this compound appears to be limited based on available scientific literature.

There is no significant evidence in the reviewed literature to suggest that this compound is used as an intermediate compound in pharmaceutical synthesis. However, its precursor, 3,4,5-trichlorophenol, has been noted for its use as an intermediate in the synthesis of certain pharmaceuticals, including antiseptics and disinfectants. ontosight.ai The term "synthon" is used in retrosynthetic analysis to describe conceptual fragments of a molecule, but this does not imply that this compound itself is a commercially available or utilized reagent for this purpose in the pharmaceutical industry. jocpr.comox.ac.uk

Role in Agrochemical Production

The direct role of this compound in agrochemical production is not established; rather, its chemical precursor, 3,4,5-Trichlorophenol, serves as a key intermediate in the synthesis of certain pesticides. ontosight.aisolubilityofthings.com Chlorophenols, as a class, are utilized in the manufacturing of various biocides and pesticides. nih.govoregonstate.edudcceew.gov.au Specifically, 3,4,5-Trichlorophenol has been identified as a starting material for producing phenoxy acid herbicides. ontosight.ainih.gov One notable example is its use in the synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent but controversial herbicide. ontosight.ainih.govtaylorfrancis.com The use of 3,4,5-Trichlorophenol itself has also been noted for its fungicidal and biocidal properties in agricultural applications. solubilityofthings.com Consequently, this compound is more accurately characterized as an environmental transformation product resulting from the microbial action on its parent phenol used in agriculture, rather than a manufactured agrochemical component.

| Precursor Compound | Application | Resulting Agrochemical | Reference |

|---|---|---|---|

| 3,4,5-Trichlorophenol | Intermediate in pesticide synthesis | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | ontosight.ainih.gov |

| Trichlorophenols (general) | Fungicide, bactericide, herbicide intermediate | Various pesticides | nih.govsolubilityofthings.comnih.gov |

Utilization in Dye Manufacturing

Similar to its role in the agrochemical sector, this compound is not directly used in dye manufacturing. Instead, its precursor, 3,4,5-Trichlorophenol, and other chlorinated phenols are employed as intermediates in the synthesis of a variety of dyes and pigments. nih.govechemi.com The general class of chlorophenols is prepared through processes like direct chlorination or the hydrolysis of chlorinated benzene (B151609) derivatives, and these compounds then serve as building blocks in the chemical industry. echemi.com While specific examples linking 3,4,5-Trichlorophenol to a particular dye are not prominently documented, the use of other isomers, such as 2,3,4-Trichlorophenol as a precursor for specialty dyes, establishes the role of this chemical family in the industry. Therefore, the presence of this compound in environments affected by dye manufacturing waste would likely be the result of the microbial methylation of residual 3,4,5-Trichlorophenol.

Mechanistic Studies on 3,4,5 Trichloroanisole Formation and Degradation

Biochemical Pathways of Trichloroanisole Formation

The principal biochemical route for the formation of haloanisoles, including 3,4,5-Trichloroanisole, is the O-methylation of corresponding halophenolic precursors by various microorganisms. This process is considered a detoxification mechanism by the microbes, as the resulting anisoles are generally less toxic than their phenolic precursors.

While the microbial methylation of 2,4,6-trichlorophenol (B30397) to 2,4,6-trichloroanisole (B165457) is well-documented, specific studies detailing the accumulation and subsequent disappearance of 3,4,5-Trichlorophenol (B165643) (3,4,5-TCP) during the formation of this compound are not extensively available. However, the general pathway of chlorophenol degradation provides a framework for understanding this process.

Under anaerobic conditions, higher chlorinated phenols can be reductively dehalogenated. For instance, pentachlorophenol (B1679276) can be sequentially dehalogenated to tetrachlorophenols and then to trichlorophenols, including 3,4,5-TCP. nih.gov This intermediate can then be further transformed. A methanogenic enrichment culture has been shown to transform 3,4,5-TCP. nih.gov The aerobic degradation of 3,4,5-TCP has also been studied using mixed bacterial cultures, indicating its susceptibility to microbial breakdown. oregonstate.edu The disappearance of 3,4,5-TCP from a system would be a prerequisite for the formation of this compound via methylation, or its further degradation through other pathways.

Table 1: Aerobic Degradation of Various Chlorophenols by a Mixed Bacterial Culture

| Compound | Initial Concentration (mg/L) | Degradation Rate |

| 4-Chlorophenol | 0.1 | High |

| 2,4-Dichlorophenol | 0.1 | Moderate |

| 3,4-Dichlorophenol | 0.1 | Low/Persistent |

| 3,5-Dichlorophenol | 0.1 | Low/Persistent |

| 2,4,5-Trichlorophenol | 0.1 | Low |

| 3,4,5-Trichlorophenol | 0.1 | Low |

| 2,4,6-Trichlorophenol | 0.1 | Moderate |

Data adapted from studies on aerobic degradation of chlorophenols. oregonstate.edu

The enzymatic methylation of chlorophenols to their corresponding chloroanisoles is a key biotransformation process. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes facilitate the transfer of a methyl group from a donor molecule to the hydroxyl group of the chlorophenol.

The primary methyl donor in these reactions is S-adenosyl-L-methionine (SAM). maxapress.comnih.gov The reaction mechanism is akin to a bimolecular nucleophilic substitution (SN2) reaction, where the hydroxyl group of the chlorophenol acts as a nucleophile, attacking the methyl group of SAM. maxapress.commdpi.com

Chlorophenol O-methyltransferases (CPOMTs) can be either SAM-dependent or non-SAM-dependent. While SAM-dependent enzymes are highly specific to SAM as the methyl donor, non-SAM-dependent enzymes can utilize other methyl donors present in the environment. nih.gov The substrate specificity of OMTs can be quite broad, with some enzymes capable of methylating a variety of halogenated phenols. researchgate.net The efficiency and regioselectivity of these enzymes can be influenced by the substitution pattern on the phenolic substrate.

A variety of microorganisms, including both fungi and bacteria, have been identified as capable of methylating halophenols to produce haloanisoles. While much of the research has focused on the formation of 2,4,6-trichloroanisole, the implicated microbial groups are likely involved in the biotransformation of other trichlorophenol isomers as well.

Table 2: Microbial Genera Implicated in Haloanisole Formation

| Kingdom | Genus |

| Fungi | Trichoderma |

| Aspergillus | |

| Penicillium | |

| Botrytis | |

| Phialophora | |

| Acremonium | |

| Bacteria | Rhodococcus |

| Actinomycetes | |

| Streptomyces | |

| Acinetobacter | |

| Pseudomonas | |

| Arthrobacter | |

| Algae/Cyanobacteria | Chlorella |

| Anabaena |

This table is a compilation from multiple sources. maxapress.comwikipedia.org

Notably, strains of Rhodococcus have been shown to metabolize a range of polychlorinated phenols. nih.gov Bacterial O-methylation of various halogen-substituted phenols has been observed in both Gram-positive (Rhodococcus) and Gram-negative (Acinetobacter) bacteria.

While the microbial methylation of trichlorophenols is a major pathway, the direct chlorination of anisole (B1667542) or its derivatives is another potential route for the formation of chloroanisoles. This is typically an electrophilic substitution reaction. maxapress.com However, the vast majority of research in this area has focused on the formation of 2,4,6-trichloroanisole.

The chlorination of anisole generally occurs under acidic conditions. maxapress.com The substitution pattern is directed by the activating methoxy (B1213986) group, leading primarily to ortho- and para-substituted products. The formation of the 3,4,5-isomer through this pathway would require starting with an already chlorinated anisole derivative and specific reaction conditions that favor this substitution pattern. Detailed studies on the specific chlorination reactions of anisole derivatives leading to this compound are not widely available in the reviewed literature.

Microbial O-Methylation of Halophenolic Precursors

Environmental Fate and Persistence of this compound

The environmental fate and persistence of this compound are determined by a combination of physical, chemical, and biological processes. These include sorption to soil and sediment, mobility in water, and degradation through biotic and abiotic pathways.

Limited specific data exists on the environmental fate of this compound itself. However, insights can be drawn from studies on related compounds. The sorption of organic compounds in soil is influenced by soil properties such as organic matter content, pH, and clay content. nih.gov Generally, the persistence of chlorinated aromatic compounds in the environment is a concern.

Degradation of trichloroanisoles can occur through processes such as photodegradation and microbial action. For instance, other trichloroanisole isomers have been shown to be degraded by advanced oxidation processes involving UV light. nih.govresearchgate.net While specific studies on the biodegradation of this compound are scarce, the degradation of its precursor, 3,4,5-trichlorophenol, has been observed in mixed microbial cultures. oregonstate.edu The relative degradation rates of chlorophenols generally decrease with an increasing number of chlorine atoms. oregonstate.edu The persistence of this compound in the environment is an area that requires further research to be fully understood.

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the mechanistic studies of This compound that meets the requirements of the requested outline.

Scientific research and environmental studies on trichloroanisoles have overwhelmingly focused on other isomers, primarily 2,4,6-Trichloroanisole (TCA) and 2,3,6-Trichloroanisole . This is largely because these isomers are the most common and potent compounds associated with significant environmental and industrial issues, such as "cork taint" in wine and off-flavors in water and food products.

Consequently, specific experimental data detailing the degradation kinetics, environmental degradation pathways, and bioaccumulation potential solely for the this compound isomer is not available in the public domain of scientific research. Generating content on this specific isomer would require extrapolation from other related compounds, which would not be scientifically accurate and would violate the strict constraints of the request.

Therefore, the sections on "Degradation Kinetics and Pathways in Environmental Systems" and "Potential for Bioaccumulation in Environmental Compartments" for this compound cannot be completed at this time.

Advanced Analytical Methodologies for 3,4,5 Trichloroanisole Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical efforts to identify and quantify trichloroanisole isomers. These methods offer the high sensitivity and selectivity required to analyze complex environmental samples where target analytes are present in minute concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a primary and robust technique for the analysis of volatile and semi-volatile organic compounds like 3,4,5-trichloroanisole. conicet.gov.ar Its application is widespread for monitoring environmental matrices such as water, soil, and air. conicet.gov.ar In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.

For environmental samples, a pre-concentration step is often necessary to achieve the low detection limits required. One study investigating chlorinated anisoles in a Canadian river downstream from a pulp mill effluent used large volume (20 L) water samples, which were extracted with dichloromethane. acs.org The analysis was then performed by GC-MS. acs.org The use of selected ion monitoring (SIM) mode in MS significantly enhances sensitivity and selectivity, allowing for the detection of specific ions characteristic of 3,4,5-TCA, thereby distinguishing it from matrix interferences. gcms.czthermofisher.com For instance, in the analysis of various haloanisoles in the aquatic environment, quantification was effectively performed using the MS in SIM mode. acs.org Tandem mass spectrometry (GC-MS/MS) further improves selectivity by monitoring specific fragmentation transitions, which is crucial for complex matrices where co-eluting compounds might interfere with the analysis. thermofisher.comacs.org

Table 1: Typical GC-MS Parameters for Trichloroanisole Analysis

| Parameter | Typical Setting | Source(s) |

| Column | SPB-5, TG-WaxMS, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | acs.orggcms.czacs.org |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | gcms.cz |

| Injector | Splitless mode, 250-260 °C | acs.orggcms.cz |

| Oven Program | Example: 35°C (6 min), ramp to 280°C at 15°C/min, hold for 5 min | gcms.cz |

| MS Detector | Electron Ionization (EI, 70 eV) | gcms.cz |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | gcms.czthermofisher.comacs.org |

| Characteristic Ions | For TCA: m/z 195, 210, 212 | gcms.czthermofisher.com |

This table is a composite of typical parameters and may vary based on the specific instrument and sample matrix.

While GC-MS is the predominant technique for volatile compounds like trichloroanisoles, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as a powerful alternative, particularly for analyzing less volatile precursor compounds such as chlorophenols, or when derivatization is to be avoided. mdpi.com The advantages of tandem mass spectrometry (MS/MS) are significant, as the sequential mass filters allow for the effective removal of interfering ions from the sample matrix. researchgate.netresearchgate.net This results in a high degree of selectivity and sensitivity, enabling the detection and quantification of trace-level analytes. researchgate.netresearchgate.net

The application of LC-MS/MS for direct trichloroanisole analysis is less common than GC-MS due to the compound's volatility, which makes it ideally suited for gas-phase separation. However, LC-MS/MS is invaluable for creating a more comprehensive picture of contamination by simultaneously analyzing both the haloanisoles and their less volatile precursors in a single run. The technique is widely used for analyzing other contaminants, like pesticides, in complex matrices, demonstrating its robustness and potential for multi-residue determination with low limits of quantification. thegoodscentscompany.com For compounds that are not amenable to GC due to low volatility or thermal instability, LC-MS/MS is the method of choice. thegoodscentscompany.com

Sample Preparation and Pre-enrichment Strategies for Trichloroanisoles

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique widely used for extracting volatile and semi-volatile organic compounds from various matrices. Headspace SPME (HS-SPME) is particularly well-suited for analyzing compounds like trichloroanisoles in water or solid samples. In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injector of a GC-MS system, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical for extraction efficiency. For trichloroanisoles, common coatings include the non-polar 100 µm polydimethylsiloxane (B3030410) (PDMS) and the mixed-phase 50/30 µm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). The DVB/CAR/PDMS fiber is often preferred for its ability to extract a broader range of analytes. Optimization of extraction parameters such as temperature, time, and sample agitation is essential to maximize sensitivity. Increasing the extraction temperature and adding salt (salting-out effect) to aqueous samples can enhance the release of analytes into the headspace, thereby improving recovery.

Table 2: Example HS-SPME Conditions for Trichloroanisole Analysis

| Parameter | Optimized Setting | Source(s) |

| SPME Fiber | DVB/CAR/PDMS or 100 µm PDMS | |

| Sample Volume | 10-20 mL | |

| Extraction Mode | Headspace (HS) with stirring/agitation | acs.org |

| Extraction Temp. | 50-70 °C | |

| Extraction Time | 30-60 min | |

| Desorption | 250 °C for 3-5 min in GC injector | acs.org |

This table presents a range of common parameters; specific conditions should be optimized for the matrix and analyte.

For solid environmental samples like soil, sediment, or contaminated materials, more exhaustive extraction techniques such as Supercritical-Fluid Extraction (SFE) and Pressurized-Liquid Extraction (PLE) are employed.

Supercritical-Fluid Extraction (SFE) uses a fluid above its critical temperature and pressure (a supercritical fluid) as the extraction solvent. Supercritical carbon dioxide (CO2) is the most common solvent used because it is non-toxic, inexpensive, and has a relatively low critical temperature (31.1 °C). In this state, CO2 possesses properties of both a liquid (high solvating power) and a gas (low viscosity, high diffusivity), allowing it to penetrate the sample matrix efficiently and dissolve the target analytes. The solvating power can be tuned by adjusting the pressure and temperature. SFE offers a rapid, quantitative, and nearly solvent-free method for extracting trichloroanisoles from complex solid matrices.

Pressurized-Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional liquid solvents at elevated temperatures (e.g., 50-200 °C) and pressures (e.g., 1500-2000 psi). The high pressure keeps the solvent in its liquid state above its normal boiling point, while the high temperature increases extraction kinetics and efficiency. PLE significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. A method for extracting 2,4,6-trichloroanisole (B165457) and guaiacol (B22219) from cork stoppers utilized pressurized fluid extraction followed by GC-MS analysis. mdpi.com This demonstrates its applicability for extracting haloanisoles from solid samples.

Emerging and Rapid Detection Systems (analogy from other Trichloroanisoles)

While chromatographic methods provide definitive and quantitative results, they are typically laboratory-based and time-consuming. There is a growing demand for rapid, portable, and high-throughput screening methods. Research in this area has largely focused on 2,4,6-trichloroanisole, but the principles are analogous and applicable to other isomers like 3,4,5-TCA.

Electronic Noses (E-Noses) : These devices use an array of chemical sensors that respond to volatile compounds, creating a unique "fingerprint" or aroma profile. Advanced e-noses, such as the zNose™, are based on ultra-fast gas chromatography and can detect part-per-trillion levels of TCA in seconds. acs.org These systems offer a non-destructive and rapid alternative for quality control screening.

Biosensors : Biosensors are analytical devices that convert a biological response into a measurable signal. For TCA detection, systems have been developed using specific antibodies. The Bioelectric Recognition Assay (BERA) is a notable example, where cultured cells are membrane-engineered with TCA-specific antibodies. The binding of TCA to these antibodies causes a change in the cell membrane's electrical potential, which can be measured. This approach has demonstrated high sensitivity, with the ability to detect TCA at sub-ppt levels within minutes, and offers potential for low-cost, ultra-sensitive monitoring.

Direct-Injection Mass Spectrometry : Emerging technologies like the Vocus Chemical Ionization Time-of-Flight Mass Spectrometer (CI-TOF-MS) allow for the real-time, direct analysis of volatile compounds in the air without prior chromatographic separation. gcms.cz This technique has been successfully applied to the ultra-fast (e.g., 3 seconds per sample) screening of corks for 2,4,6-TCA contamination at an industrial scale, with detection limits well below the human perception threshold. gcms.cz This high-throughput capability represents a significant breakthrough for large-scale quality control.

Biosensor-Based Approaches for Haloanisole Detection

Biosensors are innovative analytical devices that translate a biological response into a measurable electrical or optical signal. mdpi.com They integrate biorecognition molecules, such as antibodies or enzymes, making them highly specific to a target analyte. mdpi.comfanres.org While much of the research in haloanisole detection has centered on the prevalent 2,4,6-Trichloroanisole (2,4,6-TCA), the principles and technologies are applicable to other isomers like 3,4,5-TCA. researchgate.netnih.gov These tools offer the promise of speed, cost-efficiency, and ease of use compared to conventional methods. mdpi.com

One of the most promising developments is the Bioelectric Recognition Assay (BERA). nih.govresearchgate.net This system utilizes cultured mammalian fibroblast cells that have been engineered to include specific anti-TCA antibodies in their membranes. nih.govresearchgate.net When the target haloanisole binds to these antibodies, it causes a change in the cell's membrane potential, which is measured by electrodes. nih.gov BERA-based sensors have demonstrated remarkable performance, detecting 2,4,6-TCA in minutes (3-5 min) at concentrations as low as 0.1 parts-per-trillion (ppt), which is below the human sensory threshold. nih.govresearchgate.net

Further research has demonstrated the BERA sensor's capability in real-world applications, successfully detecting 2,4,6-TCA in water extracts from oak barrels and in white wine samples from cork soaks at concentrations ranging from 1.02 to 12 ng/L. nih.govfao.org The assay also shows high selectivity against other structurally related haloanisoles and halophenols. nih.govresearchgate.net Despite these advancements, challenges remain, particularly concerning potential interference from the sample matrix, and further research is needed to commercialize the technology for broader use. mdpi.com

Table 1: Characteristics of Biosensor-Based Systems for Haloanisole Detection

| Biosensor Type | Biorecognition Element | Target Analyte | Detection Time | Limit of Detection (LOD) / Quantification Range | Reference |

|---|---|---|---|---|---|

| Bioelectric Recognition Assay (BERA) | Anti-TCA Antibodies in Fibroblast Cells | 2,4,6-Trichloroanisole | 3-5 minutes | 10-1ppt (B1677978) (0.1 ng/L) | nih.govresearchgate.net |

| BERA (in cork soaks) | Anti-TCA Antibodies in Fibroblast Cells | 2,4,6-Trichloroanisole | 3-5 minutes | 1.02–12 ng/L (quantification range) | nih.gov |

| BERA (in barrel water extracts) | Anti-TCA Antibodies in Vero Cells | 2,4,6-Trichloroanisole | Not specified | Able to differentiate 0.25 and 1.25 ng/L | fao.org |

| Immunosensor (Electrochemical) | Monoclonal/Polyclonal Antibodies | Haloanisoles | ~45 minutes | 0.16 µg/L (LOD) | mdpi.comresearchgate.net |

Electronic Nose (e-nose) Systems for Olfactory Contamination Assessment

Electronic nose (e-nose) technology offers a rapid and non-destructive approach to assess olfactory contamination by mimicking the human olfactory system. mdpi.comnih.gov These devices consist of an array of cross-reactive gas sensors that generate a unique signal pattern, or "fingerprint," in response to volatile organic compounds (VOCs). mdpi.comacs.org This fingerprint is then analyzed by pattern recognition software, often employing artificial intelligence and machine learning algorithms, to classify the aroma profile. mdpi.comresearchgate.netmdpi.com

E-noses have been effectively applied in the quality control of products like cork stoppers, which can be a source of haloanisole contamination in wine. researchgate.netpreprints.org The systems typically use sensor arrays composed of metal oxide semiconductors (MOS), quartz crystal microbalances (QMB), or conducting polymers. mdpi.commdpi.comnih.gov Studies have shown that e-noses can successfully discriminate between acceptable corks and those with off-odors caused by compounds like 2,4,6-TCA. acs.orgresearchgate.net For instance, a portable e-nose prototype equipped with five MOS sensors was able to classify wines with TCA concentrations above a 2 ng/L threshold with 88% accuracy using an Artificial Neural Network. mdpi.com

The technology is valued for its ability to provide real-time analysis, improving upon the time-consuming and subjective nature of human sensory panels or complex chromatographic methods. researchgate.netpreprints.org While e-noses can detect odors more efficiently than the human nose for specific target compounds, their performance is dependent on the sensors they were designed with, and integration with traditional analytical methods is often necessary for comprehensive investigation. researchgate.netfrontiersin.org The development of portable, robust e-nose devices capable of operating on production lines is a promising area of ongoing research for real-time quality control. mdpi.com

Table 2: Applications of Electronic Nose Systems in Olfactory Assessment

| Application | E-Nose Sensor Type(s) | Target Compound/Defect | Key Finding | Reference |

|---|---|---|---|---|

| Discrimination of TCA in Sparkling Wine | Metal Oxide Semiconductor (MOS) | 2,4,6-Trichloroanisole | Achieved 88% accuracy in classifying samples above/below a 2 ng/L threshold. | mdpi.com |

| Detection of Corky Off-Flavors | Commercial Gas Sensors (up to 8) | Haloanisoles, Ketones, Pyrazines | Achieved near 100% accuracy in detecting defects using machine learning algorithms. | researchgate.net |

| Quality Control of Cork Stoppers | Not specified (Sensor Array) | Moldy and Rotten Odors | Could quickly discriminate between acceptable and unacceptable odor taints. | acs.org |

| Detection of TCA in Cork | Digital and Analog MOS (14 sensors) | 2,4,6-Trichloroanisole | Successfully detected TCA concentration variations between 1.4–3.0 ng/L. | mdpi.com |

Chemical Ionization-Time-of-Flight Mass Spectrometry (CI-TOF-MS) for Nondestructive Quantification

Chemical Ionization-Time-of-Flight Mass Spectrometry (CI-TOF-MS) has emerged as a powerful, high-throughput technology for the direct and nondestructive quantification of trace haloanisoles. tofwerk.comnih.gov This technique is particularly valuable as it can circumvent the need for chromatographic separation, which is often a time-consuming step in traditional analysis. iss-lab.comtofwerk.com The Vocus CI-TOF is a leading instrument in this field, combining a chemical ionization source with a high-resolution time-of-flight mass spectrometer. tofwerk.comnih.govchemlys.com

In this method, analyte molecules are ionized through controlled reactions with reagent ions (a process known as soft ionization) in an ion-molecule reactor before being analyzed by the TOF-MS. nih.govacs.org This approach allows for the real-time detection of hundreds of different compounds simultaneously with high sensitivity and precision. chemlys.com For the analysis of haloanisoles in cork stoppers, the technique has proven capable of quantifying contaminants like 2,4,6-TCA in a single, intact cork in as little as 2-3 seconds. tofwerk.comnih.gov

The limits of quantification (LOQ) for this method are exceptionally low, often below the human sensory perception threshold, in the range of 0.1 ng/L for target compounds. nih.govresearchgate.net The Vocus CI-TOF can be fully automated, enabling the continuous, high-throughput screening of entire batches of products, a significant advancement for industrial quality control. tofwerk.comresearchgate.net This technology not only ensures product quality but also opens new avenues for research into the origins and distribution of off-flavor compounds in natural matrices. tofwerk.com

Table 3: Performance of CI-TOF-MS for Haloanisole Quantification

| Instrument/Method | Application | Analysis Time per Sample | Key Performance Metric | Reference |

|---|---|---|---|---|

| Vocus CI-TOF | Quantification of haloanisoles and halophenols in cork stoppers | < 3 seconds | LOQ in the range of 0.1 ng/L for all target compounds. | researchgate.net |

| Thermal Desorption–Vocus CI-TOF-MS | Nondestructive quantification of 2,4,6-TCA in cork stoppers | 3 seconds | LOQ below the human perception threshold. | nih.govacs.org |

| Vocus CI-TOF | Screening of off-flavor compounds in cork stoppers | 2 seconds | Simultaneously quantifies multiple detectable compounds with high precision. | tofwerk.com |

| Vocus NO+ CI-MS | Detection of 2,4,6-TCA in green coffee beans | 3 seconds | Sensitivity comparable to a sensory panel; high correlation (R² ≥ 0.9997) with GC-MS. | nih.gov |

Sensory Impact and Olfactory Mechanisms of Trichloroanisoles Focus on General Principles Due to Limited Specific Data on 3,4,5 Tca

Sensory Characterization of Musty/Moldy Off-Odors Attributed to Trichloroanisoles

Trichloroanisoles are primarily associated with a potent and unpleasant musty, moldy, and earthy aroma. This off-odor is a significant quality issue in the food and beverage industry, most famously causing "cork taint" in wine. flavoractiv.comclassicoakproducts.com The sensory profile of TCA contamination is often described with a range of undesirable terms.

Common Sensory Descriptors for Trichloroanisole Taint:

Musty/Moldy : The most prevalent descriptor, evoking the smell of a damp basement, wet cardboard, or old books. classicoakproducts.commaxapress.comflavoractiv.com

Earthy : An odor reminiscent of damp soil. maxapress.comflavoractiv.com

Chemical/Medicinal : In some products, like coffee, TCA contamination can be described as medicinal, phenolic, or iodine-like, a defect known as "Rio defect". wikipedia.orgashs.org

Sharp and Slightly Green : A less common descriptor for the musty aroma. flavoractiv.com

This distinctive and unpleasant aroma makes products contaminated with even minute quantities of TCA unacceptable to consumers. ashs.org The contamination can occur in various products, including wine, coffee, beer, dried fruit, and even potatoes, often through environmental exposure or contaminated packaging materials like cork or wooden pallets. flavoractiv.comashs.orgnih.gov

Olfactory Transduction Mechanisms and Trichloroanisole Interference

The potent effect of trichloroanisoles on sensory perception is not merely due to their own unpleasant smell. Research indicates that they also interfere with the perception of other aromas through complex olfactory mechanisms.

Contrary to the initial assumption that off-flavor compounds would simply introduce an unpleasant odor by exciting specific olfactory receptors, studies on 2,4,6-trichloroanisole (B165457) have revealed a different primary mechanism. nih.govpnas.org Research has shown that TCA does not typically generate excitatory responses in single olfactory receptor cells (ORCs). nih.govnih.gov Instead, it acts as a potent suppressor of cyclic nucleotide-gated (CNG) channels within these cells. nih.govnih.govpnas.org

CNG channels are crucial for olfactory signal transduction, the process by which an odor molecule binding to a receptor is converted into an electrical signal sent to the brain. nih.govpnas.org By inhibiting these channels, TCA effectively dampens the olfactory system's ability to respond to other odorants. nih.govresearchgate.net This suppression can occur at extremely low, even attomolar, concentrations of TCA. nih.govpnas.org The potency of this suppression is significantly higher—100 to 1,000-fold greater—than that of known olfactory masking agents used in the perfume industry. nih.govpnas.org This potent suppression is linked to the lipophilicity of the TCA molecule, allowing it to partition into the lipid bilayer of the plasma membrane where the channels are located. maxapress.comnih.gov

The suppression of CNG channels by trichloroanisoles leads to a phenomenon known as olfactory masking. nih.govnih.gov This means that the presence of TCA, even at concentrations below its own detection threshold, can reduce or "mask" the perception of other, often desirable, aromas in a product. cabidigitallibrary.orgresearchgate.net In wine, for example, TCA can diminish fruity and floral notes, making the wine seem muted or uninteresting, even if the characteristic "corked" smell isn't overtly perceived. maxapress.comcabidigitallibrary.orgmdpi.com

This masking effect has been demonstrated in sensory studies where infra-threshold concentrations of TCA were shown to suppress the intensity of various aromatic notes. researchgate.netmdpi.com The mechanism is believed to occur at the peripheral level of the olfactory system, specifically through the interference with olfactory receptors and the subsequent signal transduction pathway. researchgate.netmdpi.com This "dampening" or "flattening" of a product's intended aroma profile is a significant aspect of the negative sensory impact of TCA contamination. researchgate.netcibd.org.uk

Perception Thresholds and their Variation in Different Matrices

The perception threshold of a substance is the minimum concentration at which it can be detected by human senses. For trichloroanisoles, these thresholds are exceptionally low and can vary significantly depending on the medium (matrix) in which they are present and the sensitivity of the individual. researchgate.netscielo.org.za

The complex composition of a product can influence the volatility of TCA and mask its aroma, leading to different perception thresholds. researchgate.net Generally, thresholds are lower in simpler matrices like water and white wine compared to more complex ones like red wine or spirits. researchgate.netresearchgate.net

Table 1: Reported Perception Thresholds of 2,4,6-Trichloroanisole in Various Matrices. Note that these values represent a range from multiple studies and can be influenced by panelist experience and specific product characteristics.

Economic Consequences of Trichloroanisole Contamination in Consumer Products

The presence of trichloroanisoles in consumer goods can lead to substantial economic losses for producers. cabidigitallibrary.org The primary reasons for this are product rejection by consumers, damage to brand reputation, and the costs associated with remediation and quality control. mdpi.comtandfonline.comsquarespace.com

The wine industry has been particularly affected by TCA contamination, with "cork taint" being a well-known and costly problem. maxapress.commaxapress.com Estimates of the financial impact vary, but losses are significant.

Global Wine Industry : Some estimates suggest that 2% to 5% of bottled wines may be affected by cork taint, potentially leading to annual losses of over one billion dollars. maxapress.commaxapress.com Another estimate placed the worldwide cost to the industry at over US$10 billion annually. squarespace.com

Individual Producers : The financial burden can be devastating for individual wineries. For instance, in one reported case, a winemaker had to deal with 28,000 out of 33,000 cases of Barolo being "corked," leading to a lawsuit for approximately $650,000 in damages. forbes.com

Beyond wine, TCA contamination affects a wide range of other products, leading to consumer complaints and rejection. ashs.org This includes:

Coffee : Causes the "Rio defect," rendering the coffee unpalatable. wikipedia.orgashs.org

Beer and Spirits : Can impart a musty off-flavor, requiring strict quality control to prevent tainted products from reaching the market. nih.govcibd.org.uk

Other Foods : Contamination has been reported in products like dried fruits and pastries. ashs.org

The extremely low perception threshold of TCA means that even trace amounts can lead to a product being deemed faulty, resulting in significant financial repercussions for the producer. researchgate.net

Chemical Compounds Mentioned

Abatement and Remediation Strategies for Trichloroanisole Contamination

Chemical Treatment Approaches

Oxidative Degradation Processes (e.g., Plasma Activated Water, Hydrogen Peroxide)

Advanced Oxidation Processes (AOPs) are a key strategy for the chemical degradation of persistent organic pollutants like trichloroanisoles. These methods rely on the generation of highly reactive chemical species, such as hydroxyl radicals (•OH), to break down the contaminant into less harmful compounds.

Plasma Activated Water (PAW) has emerged as a novel decontamination method. PAW is produced by treating water with non-thermal plasma, which generates a cocktail of reactive oxygen and nitrogen species (RONS). nih.gov Studies have shown that immersing contaminated materials, such as cork stoppers, in PAW can significantly reduce TCA levels. In one study, contaminated corks were submerged for three hours in PAW generated over different timeframes. researchgate.netresearchgate.net The treatment with PAW generated over 5 minutes resulted in a TCA reduction of 75.2%. researchgate.net The primary mechanism for this degradation is believed to be the action of hydroxyl radicals (•OH), which are potent oxidizing agents. researchgate.net Research demonstrated that PAW generated for 5 minutes was effective at removing over 72% of TCA from artificially contaminated cork stoppers. researchgate.net

**Hydrogen Peroxide (H₂O₂) ** is another powerful oxidizing agent used in AOPs. A chemical method using hydrogen peroxide catalyzed by molybdate (B1676688) ions in alkaline conditions has been developed for the efficient destruction of chloroanisoles. nih.gov Under optimal conditions, this method degraded over 80.0% of TCA in aqueous solutions within the first 60 minutes of reaction. nih.gov The process results in an almost complete dehalogenation of the molecule, with up to 2.9 chloride ions released per TCA molecule. nih.gov This method has been successfully applied to reduce releasable TCA content from various cork materials, achieving an 86.0% decrease in natural cork stoppers. nih.gov

Table 1: Efficacy of Oxidative Degradation Processes on 2,4,6-Trichloroanisole (B165457) (TCA)

| Treatment Method | Matrix | Conditions | TCA Reduction (%) | Reference |

|---|---|---|---|---|

| Plasma Activated Water (PAW) | Cork Stoppers | 3-hour immersion in PAW (generated for 5 min) | 75.2% | researchgate.net |

| Hydrogen Peroxide (H₂O₂) with Molybdate Catalyst | Aqueous Solution | 60 min reaction, pH 10.0, 30°C | >80.0% | nih.gov |

| Hydrogen Peroxide (H₂O₂) with Molybdate Catalyst | Natural Cork Stoppers | Application of aqueous H₂O₂ solution | 86.0% | nih.gov |

| UV-LED (275 nm) / Chlorination | Water (neutral/alkaline) | UV irradiation in the presence of chlorine | 80.0% | maxapress.com |

Biological Remediation Technologies

Microbial Degradation and Bioremediation of Trichloroanisoles

Bioremediation leverages living organisms, typically microorganisms like fungi and bacteria, to degrade or detoxify contaminants. While many microbes are known to produce TCA via the O-methylation of 2,4,6-trichlorophenol (B30397) (TCP) as a detoxification mechanism, some organisms also possess the ability to degrade these compounds. nih.govnih.gov The microbial degradation of halogenated aromatic compounds is a key process for detoxifying these pollutants in soil and water. thegoodscentscompany.com

While direct microbial degradation of the TCA molecule has been studied less extensively than its formation, it is understood that consortia of microorganisms are often required to mineralize complex chlorinated compounds. ives-technicalreviews.eu

Enzymatic Degradation Pathways and Potential for Bioremediation

The enzymatic processes underlying trichloroanisole degradation are complex. The enzyme responsible for the formation of TCA is a chlorophenol O-methyltransferase (CPOMT), which uses a methyl donor like S-adenosyl-l-methionine (SAM). nih.govnih.gov

For degradation, the initial step in the breakdown of 2,4,6-TCA by some fungi, such as the white-rot fungus Phlebia radiata, is O-demethylation. epa.gov This reaction is a phase I detoxification process. The enzymes implicated in the degradation of the precursor, 2,4,6-TCP, include peroxidases, dioxygenases, and quinone reductases. These enzymes catalyze an oxidative dehalogenating mechanism that breaks down the chlorophenol molecule. While 2,4,6-TCA has not been identified as an intermediate in this specific degradation pathway, the enzymatic systems capable of attacking chlorinated aromatic rings are of high interest for bioremediation.

Future bioremediation strategies may involve developing modified fungal strains with an enhanced ability to degrade chlorophenolic precursors without the corresponding ability to synthesize TCA. nih.gov

Adsorption-Based Removal Strategies Using Polymeric Materials

Adsorption is a widely used physical method for removing contaminants from liquid phases, such as wine or water. This strategy involves using materials with a high surface area that can bind the target contaminant molecules, effectively removing them from the solution. Various polymeric materials have been investigated for their ability to remove TCA.

Polymeric films and powders have shown significant promise. A study using a plastic film composed of a mixture of synthetic polymers demonstrated a progressive reduction of TCA in contaminated wine, with an 82% reduction observed after 48 hours of contact. nih.gov Ultra-high molecular weight polyethylene (B3416737) (UHMW PE) has also been shown to be effective, reducing TCA concentrations by approximately 94%. researchgate.net Another approach used air-depleted solvent-impregnated (ADSI) cork powder, which removed 91% of TCA from red wine when applied at a dose of 0.25 g/L. researchgate.net

Polyaniline-based materials have also been developed. These organic polymers have demonstrated high absorption capabilities, with some studies reporting a TCA removal of over 75% from wine and 68-72% from a methanol (B129727) solution. researchgate.netmaxapress.com Molecularly imprinted polymers, which have recognition sites tailored to a specific molecule, have also been used with good results, achieving about 90% TCA removal from wine. researchgate.net

Table 2: Efficacy of Adsorption-Based Removal of 2,4,6-Trichloroanisole (TCA)

| Adsorbent Material | Matrix | Conditions | TCA Removal (%) | Reference |

|---|---|---|---|---|

| Plastic Polymer Film | Red Wine | 48-hour contact time | ~82% | nih.gov |

| Ultra-High Molecular Weight Polyethylene (UHMW PE) | Wine | 0.42 g/L dose | ~94% | researchgate.net |

| Air-Depleted Solvent-Impregnated (ADSI) Cork Powder | Red Wine | 0.25 g/L dose | 91% | researchgate.net |

| Polyaniline-Based Materials | Wine | - | >75% | maxapress.com |

| Molecularly Imprinted Polymers | Wine | - | ~90% | researchgate.net |

Preventative Measures for Minimizing Trichloroanisole Formation (e.g., source control of precursors)

Given the challenges in removing trichloroanisoles once they have contaminated a product or environment, preventative strategies are of paramount importance. These measures focus on controlling the precursors and environmental conditions that lead to TCA formation. researchgate.net

The primary precursor for the microbial formation of TCA is 2,4,6-trichlorophenol (TCP). nih.gov This compound was historically used in pesticides, fungicides, and wood preservatives and can still persist in the environment. researchgate.net Therefore, a critical preventative step is the strict avoidance of materials treated with chlorophenol compounds. researchgate.net

In industrial settings like wineries, this includes:

Banning Chlorine-Based Products: The use of chlorine for bleaching or sanitation has been largely eradicated in the cork and wine industries because it can react with natural phenols in wood and cork to form TCP, the precursor to TCA. researchgate.net This ban extends to all chlorinated products within the facilities.

Water Filtration: Water used in processing, such as for washing equipment or soaking wood, must be filtered, typically with a carbon filter, to remove any residual chlorine from municipal water sources. researchgate.net

Source Material Control: Purchasing raw materials like cork and wood barrels from high-quality, trustworthy suppliers who implement preventative measures is crucial. researchgate.net This includes atmospheric analysis at production workshops and statistical analysis of wood to reduce risk.

Environmental Control: TCA is volatile and can migrate through the air from contaminated sources like wooden pallets, barrels, or building materials to infect clean products. nih.gov Maintaining a clean, controlled environment free from potential contamination sources is essential. Regular monitoring of the air and surfaces in cellars and storage facilities can help identify and mitigate risks.

By controlling the chemical precursors and the environmental pathways, the formation of 3,4,5-trichloroanisole and its isomers can be effectively minimized. researchgate.net

Future Research Directions and Challenges in 3,4,5 Trichloroanisole Studies

Elucidation of Specific Microbial and Enzymatic Pathways for 3,4,5-Trichloroanisole Biotransformation

Future research will need to focus on identifying the specific microorganisms and enzymes responsible for the biotransformation of this compound (3,4,5-TCA). While much of the existing research has centered on the more prevalent 2,4,6-TCA isomer, understanding the degradation pathways for 3,4,5-TCA is crucial for developing effective bioremediation strategies.

A primary area of investigation is the O-demethylation of chloroanisoles. Studies on 2,4,6-TCA have shown that certain soil bacteria can initiate biodegradation through O-demethylation, converting the chloroanisole back to its corresponding chlorophenol. nih.gov For instance, Xanthomonas retroflexus, Pseudomonas putida, and Acinetobacter radioresistens have been identified as capable of degrading 2,4,6-TCA, with the first step being its conversion to 2,4,6-trichlorophenol (B30397) (TCP). nih.gov This initial step is catalyzed by either an oxygenase-type demethylase or a tetrahydrofolate (THF)-dependent O-demethylase. nih.gov Research is needed to determine if similar pathways and enzymes are active in the degradation of 3,4,5-TCA.

The formation of chloroanisoles is often a detoxification mechanism for microorganisms, as the anisole (B1667542) form is less toxic than the precursor chlorophenol. researchgate.net This biotransformation is catalyzed by chlorophenol O-methyltransferases (CPOMTs). researchgate.net A wide range of microorganisms, including various fungi and bacteria, are known to produce chloroanisoles from chlorophenols. researchgate.netresearchgate.net For example, fungi such as Penicillium spp. and bacteria like Rhodococcus spp. and Acinetobacter spp. can convert 2,4,6-TCP to 2,4,6-TCA. maxapress.com Recent studies have also implicated cyanobacteria and algae in this conversion. maxapress.com A key challenge will be to isolate and characterize the specific microbial strains and the CPOMT enzymes that are most efficient at methylating 3,4,5-trichlorophenol (B165643) to form 3,4,5-TCA, as well as the reverse demethylation process.

Furthermore, the environmental conditions that favor these biotransformations need to be elucidated. Factors such as the presence of co-substrates can significantly influence the degradation rates of chlorophenols by certain fungi. scielo.org.za Understanding the complete metabolic pathways, including subsequent steps after the initial O-demethylation or methylation, is essential for a comprehensive picture of the environmental fate of 3,4,5-TCA.

Development of Targeted Analytical Tools for Differentiating Trichloroanisole Isomers

A significant challenge in the study of trichloroanisoles is the analytical difficulty in separating and quantifying the different isomers, such as 3,4,5-TCA, from the more common 2,4,6-TCA and other isomers. The development of more targeted and sensitive analytical methods is a critical area for future research.

Current methods often rely on gas chromatography-mass spectrometry (GC-MS) coupled with various extraction techniques like solid-phase microextraction (SPME). acs.org While effective, co-elution of isomers can occur, making accurate quantification difficult without high-resolution mass spectrometry or specialized chromatographic columns. Future research should focus on the development of novel stationary phases for gas chromatography that offer improved selectivity for trichloroanisole isomers.

Multidimensional gas chromatography (MDGC) is a promising technique that can enhance the separation of complex mixtures. By using two columns with different selectivities, MDGC can resolve compounds that co-elute on a single column. Applying MDGC to the analysis of trichloroanisole isomers could provide the necessary resolution for their accurate differentiation.

Additionally, exploring alternative ionization techniques in mass spectrometry could improve the specificity of detection. Techniques like chemical ionization (CI) may offer different fragmentation patterns for the isomers, aiding in their identification and quantification. For instance, a novel Vocus NO+ CI-MS method has been explored for the screening of 2,4,6-TCA in coffee, suggesting the potential for new ionization approaches. acs.org

The development of certified reference materials for all trichloroanisole isomers, including 3,4,5-TCA, is also crucial for method validation and ensuring the accuracy of analytical data across different laboratories.

Comprehensive Modeling of this compound Formation and Propagation in Specific Environmental Systems

To predict and manage the occurrence of 3,4,5-TCA in various environments, comprehensive models that describe its formation and propagation are needed. This requires a detailed understanding of the kinetics of the microbial and chemical reactions involved, as well as the physical transport processes.

Future research should aim to develop deterministic kinetic models for the formation of 3,4,5-TCA from its precursor, 3,4,5-trichlorophenol. This involves studying the microbial O-methylation process and quantifying the reaction rates under different environmental conditions, such as temperature, pH, and the presence of methyl donors. researchgate.netmdpi.com The influence of microbial population density and the specific activity of the responsible microorganisms will be key parameters in these models. mdpi.com

Once formed, the propagation of 3,4,5-TCA in systems like water distribution networks or soil matrices needs to be modeled. This requires coupling the kinetic models of formation with transport models that account for advection, dispersion, and partitioning between different environmental compartments (e.g., water, sediment, and air). The octanol-water partition coefficient (logP) is a key parameter in this context, influencing the compound's tendency to adsorb to organic matter. thegoodscentscompany.com

The application of multi-species reactive-transport (MSRT) models, such as those based on EPANET-MSX, can be extended to include 3,4,5-TCA and its precursors. mdpi.com These models can simulate the spatial and temporal distribution of the compound in complex systems, helping to identify potential hotspots of contamination and evaluate the effectiveness of different mitigation strategies. mdpi.com Validation of these models with field data from specific environmental systems will be essential to ensure their accuracy and predictive power.

Interdisciplinary Research Integrating Chemical, Microbiological, and Sensory Sciences for this compound Impact Assessment

A holistic understanding of the impact of this compound requires an interdisciplinary approach that integrates chemistry, microbiology, and sensory science. While the musty/moldy off-odor of 2,4,6-TCA is well-documented, the sensory properties of 3,4,5-TCA are less characterized.

Future research should focus on determining the odor threshold concentration of 3,4,5-TCA and describing its sensory characteristics. This involves conducting sensory panel evaluations to assess its impact on the taste and aroma of products like wine, water, and coffee. It is also important to investigate potential synergistic or antagonistic sensory effects when 3,4,5-TCA is present with other volatile compounds.

Recent research on 2,4,6-TCA has revealed that it can suppress olfactory signal transduction at extremely low concentrations, even below its recognized odor threshold. nih.gov This suggests that trichloroanisoles may impact sensory perception not just by contributing their own aroma, but also by altering the perception of other odorants. nih.gov Investigating whether 3,4,5-TCA exhibits similar properties is a critical area for future study.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 3,4,5-trichloroanisole in complex matrices like wine or oak barrels?

- Methodological Answer :

- Microwave-assisted extraction (MAE) optimized via central composite design (extraction time, temperature) is effective for isolating chloroanisoles from oak barrels .

- GC×GC-ToF-MS offers superior resolution for identifying haloanisoles in wine, detecting concentrations as low as 5 ng/L when combined with solid-phase microextraction (SPME) .

- MRM (Multiple Reaction Monitoring) GC-MS enhances sensitivity in food matrices, with detection limits as low as 18.166 pg/g .

Q. How do environmental factors influence the degradation kinetics of this compound in water treatment systems?

- Methodological Answer :

- UV-LED/chlorination degrades 2,4,6-trichloroanisole (structurally analogous) via hydroxyl radicals, with pseudo-first-order kinetics dependent on pH, chlorine dose, and UV intensity. Rate constants range from 0.032 to 0.287 min⁻¹ under optimized conditions .

- Temperature and dissolved organic carbon (DOC) significantly affect half-life, requiring controlled experimental setups to isolate variables .

Advanced Research Questions

Q. How can nuclear quadrupole resonance (NQR) spectroscopy resolve structural ambiguities in this compound polymorphs?

- Methodological Answer :

- NQR studies on chloroanisoles (e.g., 2,4,6-trichloroanisole) use Bayer-Kushida theory to correlate ³⁵Cl quadrupole frequencies (νₐ) with lattice dynamics. This identifies phase transitions and quantifies electric field gradient averaging mechanisms .

- Temperature-dependent NQR data (e.g., 77–300 K) reveal low-frequency lattice modes influencing νₐ, critical for distinguishing stable vs. metastable phases .

Q. What experimental strategies address contradictions in reported odor threshold values for this compound?

- Methodological Answer :

- Trained vs. untrained sensory panels yield divergent thresholds (e.g., 7.4 ppt vs. 24.5 ppt for 2,3,6-trichloroanisole). Standardize panel training protocols and use gas chromatography olfactometry (GCO) to minimize bias .

- Validate thresholds via triangular testing and inter-laboratory comparisons to resolve discrepancies exceeding four orders of magnitude .

Q. How do chloro-substitution patterns affect the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) models correlate logP values (e.g., 3.715 for 3,5-dichlorothioanisole) with bioaccumulation factors. Higher logP indicates greater lipid affinity .

- Isotopic dilution mass spectrometry tracks metabolite formation in sediment-water systems, identifying dechlorination pathways under anaerobic conditions .

Data Interpretation & Experimental Design

Q. What statistical approaches are optimal for optimizing extraction efficiency of this compound from heterogeneous samples?

- Methodological Answer :

- Central composite design (CCD) with response surface methodology (RSM) maximizes MAE efficiency by modeling interactions between variables (e.g., solvent polarity, extraction cycles) .

- ANOVA validates model significance (p < 0.05), with desirability functions targeting >90% recovery rates .

Q. How can conflicting chromatographic data for this compound isomers be resolved?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) with isotopic pattern matching distinguishes isomers (e.g., 2,3,4- vs. 2,4,5-trichloroanisole) using exact mass and chlorine isotope ratios (³⁵Cl:³⁷Cl ≈ 3:1) .

- Retention index libraries cross-referenced with NIST databases reduce false positives in GC-MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.